Absence of 5‑Lipoxygenase Inhibition at High Concentration Contrasts with Broad‑Spectrum Benzimidazole‑Pyrrolidinone Activity
In a ChEMBL‑curated binding assay, CAS 848208‑42‑4 was tested at 100 µM against rat basophilic leukemia‑1 (RBL‑1) 5‑lipoxygenase and recorded as 'NS' (no significant activity) [1]. This negative result provides a clear differentiation from benzimidazole‑pyrrolidinone analogs that inhibit inflammatory enzymes at sub‑micromolar concentrations; for example, the 4‑methoxyphenyl positional isomer (compound 25) inhibits MAGL with an IC₅₀ of 9.4 nM, while halogen‑substituted analogs 22 and 23 inhibit FAAH with IC₅₀ values of 35 µM and 24 µM, respectively [2].
| Evidence Dimension | 5‑Lipoxygenase inhibition at 100 µM |
|---|---|
| Target Compound Data | No significant activity (NS) |
| Comparator Or Baseline | Compound 25 (4‑OMe isomer): MAGL IC₅₀ = 9.4 nM; Compound 22 (4‑Cl): FAAH IC₅₀ = 35 µM; Compound 23 (3‑Cl,4‑F): FAAH IC₅₀ = 24 µM |
| Quantified Difference | Target compound is inactive at 100 µM, whereas structural analogs achieve nanomolar to low‑micromolar inhibition of related lipid‑metabolizing enzymes. |
| Conditions | RBL‑1 cell‑based 5‑lipoxygenase assay (ChEMBL CHEMBL620010) vs. human recombinant MAGL/FAAH inhibition assays [1][2]. |
Why This Matters
Procurement teams screening for anti‑inflammatory or lipid‑signaling targets should exclude this compound when 5‑lipoxygenase modulation is required, avoiding wasted assay resources.
- [1] ChEMBL Assay CHEMBL620010: Inhibition of rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase at 100 µM. European Bioinformatics Institute. View Source
- [2] Altamimi ASA, Bawa S, Athar F, Hassan MQ, Riadi Y, Afzal O. Pyrrolidin‑2‑one linked benzofused heterocycles as novel small molecule monoacylglycerol lipase inhibitors and antinociceptive agents. Chem Biol Drug Des. 2020;96(6):1418‑1432. View Source
